molecular formula C13H15NO5 B3280176 o-Anisidino-butenedioic acid dimethyl ester CAS No. 7101-82-8

o-Anisidino-butenedioic acid dimethyl ester

Cat. No. B3280176
CAS RN: 7101-82-8
M. Wt: 265.26 g/mol
InChI Key: LVXQPSXJHNIWRE-NTMALXAHSA-N
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Description

“Butanedioic acid, dimethyl ester” and “Dimethyl 2-butenedioate” are both esters derived from butanedioic acid . They are known by several other names including “Dimethyl butanedioate”, “Dimethyl succinate”, “Methyl succinate”, and "Dimethyl ester of succinic acid" .


Synthesis Analysis

The synthesis of these compounds typically involves the esterification of butanedioic acid with methanol . This reaction is catalyzed by an acid, often concentrated sulfuric acid . The reaction is slow and reversible, and the ester product is usually distilled off as soon as it forms to prevent the reverse reaction .


Molecular Structure Analysis

The molecular formula for these compounds is C6H10O4 . The molecular weight is approximately 146.14 . The structure includes a butanedioic acid backbone with two ester groups attached .


Chemical Reactions Analysis

Esters like these can undergo a variety of reactions. One common reaction is hydrolysis, where the ester is heated with a large excess of water containing a strong-acid catalyst . The products of this reaction are a carboxylic acid and an alcohol .


Physical And Chemical Properties Analysis

These compounds are crystalline solids at room temperature . They have a low solubility in water , and their vapor pressure is negligible . They are also capable of forming explosive mixtures in air when finely dispersed .

Safety and Hazards

These compounds are combustible and can form explosive mixtures in air when finely dispersed . They can cause irritation to the skin, eyes, and respiratory tract . In case of contact with the skin or eyes, rinse with plenty of water and seek medical attention .

properties

IUPAC Name

dimethyl (Z)-2-(2-methoxyanilino)but-2-enedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c1-17-11-7-5-4-6-9(11)14-10(13(16)19-3)8-12(15)18-2/h4-8,14H,1-3H3/b10-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVXQPSXJHNIWRE-NTMALXAHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=CC(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N/C(=C\C(=O)OC)/C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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